molecular formula C12H10FNOS2 B5091813 3-ethyl-5-(3-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-ethyl-5-(3-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5091813
M. Wt: 267.3 g/mol
InChI Key: VUFQKLYCAQGAQR-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-(3-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as EF24, is a synthetic compound that has attracted attention due to its potential use in scientific research. EF24 belongs to the class of chalcones, which are naturally occurring compounds found in various plants. EF24 has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.

Mechanism of Action

3-ethyl-5-(3-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one exerts its biological activities through various mechanisms of action. It has been shown to inhibit the activity of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, this compound has been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF), a protein involved in the formation of new blood vessels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. This compound has also been shown to reduce the expression of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins and are involved in cancer invasion and metastasis. Furthermore, this compound has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

3-ethyl-5-(3-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It has been shown to have high stability and solubility, making it suitable for in vitro and in vivo studies. This compound has also been shown to have low toxicity and minimal side effects, making it a safer alternative to other anti-inflammatory and anti-cancer drugs. However, this compound has some limitations for lab experiments. It has poor bioavailability and rapid metabolism, which may limit its effectiveness in vivo. Furthermore, this compound has limited water solubility, which may affect its ability to penetrate cell membranes and reach its target sites.

Future Directions

3-ethyl-5-(3-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has tremendous potential for future scientific research. One possible future direction is to investigate its use in combination with other anti-cancer drugs to enhance their effectiveness and reduce their side effects. Another future direction is to develop novel formulations of this compound to improve its bioavailability and water solubility. Furthermore, future studies could investigate the use of this compound as a potential therapy for other inflammatory and oxidative stress-related diseases. Finally, future studies could investigate the mechanism of action of this compound in more detail to better understand its biological activities and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound with various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been extensively studied for its potential use in scientific research, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has tremendous potential for future scientific research, and its use could lead to the development of novel therapies for various diseases.

Synthesis Methods

3-ethyl-5-(3-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step process involving the condensation of 3-fluorobenzaldehyde and ethyl acetoacetate, followed by the reaction with thiosemicarbazide and cyclocondensation with chloroacetic acid. The final product is obtained through a deprotection step. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for scientific research.

Scientific Research Applications

3-ethyl-5-(3-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential use in various scientific research areas. It has been shown to have anti-inflammatory properties by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. This compound has also been shown to have anti-cancer properties by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. Furthermore, this compound has been shown to have anti-oxidant properties by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

(5E)-3-ethyl-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNOS2/c1-2-14-11(15)10(17-12(14)16)7-8-4-3-5-9(13)6-8/h3-7H,2H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFQKLYCAQGAQR-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=CC=C2)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=CC=C2)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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